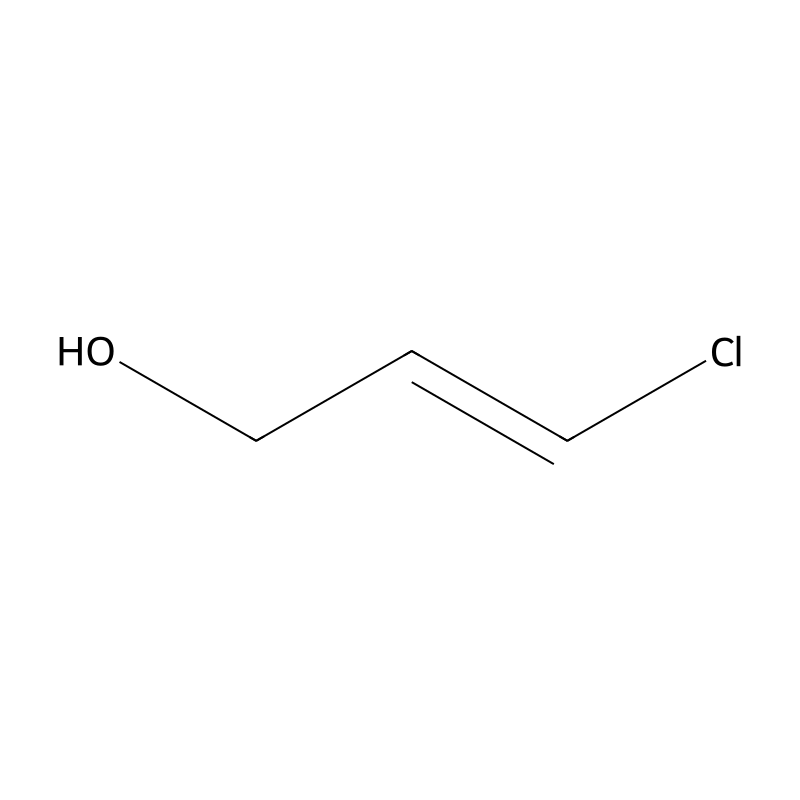

3-Chloroallyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Genotoxic Effects:

-Chloroallyl alcohol (3-CAA) has been investigated for its potential to cause DNA damage and mutations in cells, a phenomenon known as genotoxicity. This is important because genotoxicity can lead to cancer and other health problems. Studies have yielded mixed results:

In vitro (laboratory) studies

-CAA was positive in a mouse lymphoma forward mutation assay, suggesting it could cause mutations in these cells [1]. However, it was negative in the Ames test, another common genotoxicity test [1].

In vivo (animal) studies

-CAA did not cause an increase in mutations or micronuclei (structures containing damaged DNA) in bone marrow cells of mice [1]. Similarly, it did not induce mutations in the liver or bone marrow of rats [1].

These findings suggest that 3-CAA may not be a potent mutagen in whole animals, despite some evidence from in vitro tests. Further research is needed to fully understand its potential genotoxic effects. (Source: In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC - NCBI: )

Environmental Fate and Degradation:

-CAA can be formed in the environment from various sources, including the breakdown of the fumigant 1,3-dichloropropene in soil and water [2]. Understanding its environmental fate and degradation is crucial for assessing its potential risks and developing strategies to manage its presence in the environment.

Research suggests that 3-CAA can be degraded by certain microorganisms in water, although the rate of degradation may vary depending on environmental conditions [2].

Further research is needed to fully understand the various factors influencing the environmental fate and degradation of 3-CAA and its potential impact on environmental health. (Source: )

Current Research:

While the specific applications of 3-chloroallyl alcohol in current scientific research are limited, ongoing research continues to explore its properties and potential impacts. This includes:

- Further investigation into its potential genotoxicity and carcinogenicity.

- Understanding its environmental fate and degradation pathways in various environments.

- Evaluating potential risks associated with human exposure through contaminated water or food sources.

3-Chloroallyl alcohol, with the chemical formula C₃H₅ClO and CAS number 29560-84-7, is a compound that is primarily recognized as a metabolite of the herbicide clethodim and the soil fumigant 1,3-dichloropropene. This compound exists as a racemic mixture of its cis and trans isomers. It is notable for its moderate acute toxicity and rapid degradation in the environment, exhibiting a half-life of less than 0.5 days under both aerobic and anaerobic conditions .

Additionally, 3-chloroallyl alcohol can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, making it a potential precursor for various synthetic pathways in organic chemistry.

3-Chloroallyl alcohol can be synthesized through several methods:

- Hydrolysis of 1,3-Dichloropropene: This method involves the hydrolytic cleavage of 1,3-dichloropropene, leading to the formation of 3-chloroallyl alcohol as a primary product.

- Metabolic Pathways: In plants and certain microorganisms, 3-chloroallyl alcohol can be formed as a metabolite during the degradation of herbicides like clethodim .

- Chemical Synthesis: Various synthetic routes can be employed to produce 3-chloroallyl alcohol from simpler organic compounds through chlorination and subsequent reactions.

3-Chloroallyl alcohol finds applications primarily in agricultural settings due to its role as a metabolite of herbicides. It is also studied for its potential use in pharmacology and toxicology research due to its biological activity and interactions with metabolic pathways. Furthermore, it serves as an intermediate in organic synthesis for producing other chemical compounds .

Research on interaction studies involving 3-chloroallyl alcohol has focused on its metabolic pathways and potential toxicological effects. A physiologically based pharmacokinetic model has been developed to evaluate its toxicity profiles based on different administration routes (oral gavage vs. drinking water), revealing that maximum blood concentration correlates strongly with observed toxicity levels . These studies help in understanding how 3-chloroallyl alcohol interacts with biological systems and its implications for human health.

Several compounds share structural similarities with 3-chloroallyl alcohol, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Allyl Alcohol | C₃H₆O | Lacks chlorine; known for periportal liver toxicity. |

| 1,3-Dichloropropene | C₃H₃Cl₂ | Precursor to 3-chloroallyl alcohol; used as a fumigant. |

| Chloroacrolein | C₃H₃ClO | Reactive metabolite formed from allyl alcohol; highly cytotoxic. |

| Chloropropanol | C₃H₇ClO | Used as an intermediate in organic synthesis; less toxic than allyl compounds. |

Uniqueness: The presence of chlorine at the third carbon position distinguishes 3-chloroallyl alcohol from allyl alcohol and other similar compounds. This modification impacts its reactivity and biological activity significantly, making it a compound of interest in both agricultural and toxicological research contexts .

Cometabolic Degradation by Pseudomonas and Mixed Cultures

Laboratory studies have repeatedly shown that 3-CAA can be removed rapidly when it co-occurs with a primary growth substrate that induces the necessary redox enzymes.

Key findings

- Inducible quinoprotein alcohol dehydrogenases. In Pseudomonas strain JD2, growth on 2-chloroallyl alcohol induces a periplasmic phenazine-methosulfate–linked alcohol dehydrogenase that oxidises a wide range of primary chloro- and non-chlorinated alcohols [1].

- Mixed-strain biofilms outperform monocultures. A four-strain consortium (JD1, JD2, JD3, JD5 plus a satellite flora) achieved 99% removal of a multi-component 3-CAA mixture under continuous-flow, aerobic conditions, liberating 71% of the theoretically releasable chloride [2].

- Dehalogenase cross-induction. Pseudomonas cichorii 170 constitutively expresses a haloalkane dehalogenase that hydrolyses 1,3-dichloropropene to 3-CAA, while growth on the alcohol further induces two specialised 3-chloroacrylic-acid dehalogenases, enabling complete mineralisation [3].

Representative cometabolic experiments

| Strain / culture | Co-metabolised 3-CAA species (initial conc.) | Growth-supporting cosubstrate | Degradation (% removed) | Chloride released (% of stoichiometry) | System / contact time | Source |

|---|---|---|---|---|---|---|

| Pseudomonas JD2 | Trichloroallyl alcohol 0.5 mM | 2-CAA 2.5 mM | 82% [4] | 56% [4] | Batch, 30 °C, 48 h | 25 |

| Pseudomonas JD3 | Trichloroallyl alcohol 0.5 mM | 2-CAA 2.5 mM | 96% [4] | 60% [4] | Batch, 30 °C, 48 h | 25 |

| Mixed biofilm (JD1 + JD2 + JD3 + JD5) | 2-CAA 5 mM + five minor 3-CAA congeners | 2-CAA (primary) | 99% [2] | 71% [2] | Continuous trickle filter, 30 °C, D = 0.05 h⁻¹ | 13 |

| Pseudomonas cichorii 170 | cis- & trans-3-CAA 0.075 mmol | Self-growth on 3-CAA | 100% [3] | >100% (gas-phase correction) [3] | Aerated flasks, 28 °C, 72 h | 23 |

Isomer-Specific Biodegradability (cis vs trans)

The cis- and trans-isomers behave differently in both soil microcosms and pure cultures.

- Soil microcosms (15 °C). In Dutch marine clays, first-order disappearance rate constants (k) for cis-3-CAA range 0.20–0.60 d⁻¹ (half-life 1.2–3 days), whereas trans-3-CAA vanishes roughly three times faster (k ≈ 0.60–1.80 d⁻¹).

- Enzyme selectivity. P. cichorii 170 deploys two dehalogenases that are entirely stereospecific for cis- or trans-3-chloroacrylic acid produced downstream of the alcohol oxidation step. The cis-specific enzyme is inducible; the trans-specific form is constitutive [3].

- Resting-cell assays. Washed cells of Pseudomonas JD2 (grown on 2-CAA) quantitatively oxidised both 3-CAA isomers within 24 h, but stoichiometric chlorine release was complete only for the trans isomer [1].

Soil degradation constants

| Soil texture (15 °C) | k_cis (d⁻¹) | t₁/₂ cis (d) | k_trans (d⁻¹) | t₁/₂ trans (d) | ktrans : kcis | Source |

|---|---|---|---|---|---|---|

| Sandy clay, 13% clay | 0.39 | 1.8 | 1.11 | 0.6 | 2.8 | 35 |

| Marine clay, 19.6% clay | 0.40 | 1.7 | 1.60 | 0.4 | 4.0 | 35 |

| Loamy brook soil, 14% clay | 0.22 | 3.1 | 0.61 | 1.1 | 2.8 | 35 |

Environmental implication. Because trans-3-CAA is removed far more quickly, field monitoring programmes that analyse only total 3-CAA can underestimate the persistence of the cis isomer.

Chloride Release and Mineralisation Efficiency

Complete mineralisation of 3-CAA yields one mole of chloride per mole of substrate. Empirical studies show that degree of dechlorination depends on both strain composition and culture configuration.

- Stoichiometric release in growth cultures. Pure cultures that use 3-CAA (or its oxidation products) as the sole carbon source generally liberate chloride quantitatively [1] [3].

- Partial mineralisation under cometabolism. When 3-CAA serves only as a cometabolic target, chloride recovery falls. In the JD2/JD3 experiments, 45–60% of the theoretically available chloride was released, indicating accumulation of chlorinated intermediates [4].

- Biofilm reactors approach completion. The mixed biofilm achieved 71% chloride release at 99% substrate removal, implying that most residual bound chlorine resided in unidentified, less-mobile metabolites [2].

Chloride balances from representative studies

| Experimental set-up | 3-CAA species | Chloride release (% of theory) | Notes | Source |

|---|---|---|---|---|

| Batch, P. JD2 (resting) | 2-CAA 5 mM | 100% [1] | Single substrate; complete detox. | 22 |

| Batch, JD2 + trichloro-CAA | 56% [4] | Mixed substrate; partial hydrolysis. | 25 | |

| Continuous biofilm (multi-strain) | Mixed CAA pool | 71% [2] | Steady-state 9 (after 5 HRTs). | 13 |

| Soil microcosm, clay 20 °C | cis- or trans-3-CAA | Initial burst 40–60%, then 3% wk⁻¹ | Long-tail release due to sorption/slow steps. | 35 |

Integrated Mechanistic Picture

- Alcohol oxidation. 3-CAA undergoes periplasmic oxidation by inducible quinoprotein alcohol dehydrogenases to form 3-chloroacrolein [1].

- Aldehyde conversion. An ammonia-activated phenazine-methosulfate–dependent aldehyde dehydrogenase rapidly channels 3-chloroacrolein to 3-chloroacrylic acid, preventing toxic build-up of the aldehyde [1].

- Isomer-specific dechlorination. Dedicated cis- or trans-3-chloroacrylic-acid dehalogenases hydrolyse the C–Cl bond, yielding malonate semialdehyde and chloride [3].

- Cometabolic branch points. In mixed communities or in the presence of competitive primary substrates, steps 1–3 may outrun the downstream decarboxylation of malonate semialdehyde, leaving chlorinated intermediates that explain the <100% chloride recoveries seen in packed-bed reactors [2].

A simplified pathway is depicted below, highlighting strain-selective steps:

Quinoprotein ADH3-Chloroallyl-CH₂OH ───────────────► 3-Chloroacrolein | | Aldehyde-DH (PMS) ▼ 3-Chloroacrylic acid (cis / trans) | cis- or trans-specific dehalogenase ▼ Malonate semialdehyde + Cl⁻ | Decarboxylase / oxidase ▼ CO₂ + AcetaldehydePractical Implications and Research Gaps

- Field relevance. Clay-rich soils accelerate both abiotic hydrolysis of 1,3-dichloropropene to 3-CAA and subsequent microbial oxidation, suggesting that remediation efforts can focus on stimulating native consortia in coarse-textured fields where persistence is higher.

- Consortium engineering. Reactors that blend primary 2-CAA degraders (e.g., JD2) with satellite taxa achieve near-complete mineralisation without exogenous nutrients, a promising template for biofilter design [2].

- Enzyme discovery. The strict isomer selectivity of 3-chloroacrylic-acid dehalogenases offers a tool for biocatalytic separation of cis/trans mixtures—a niche worth exploring for green-chemistry routes.

- Unresolved chlorine sinks. The ~30% unrecovered chloride in cometabolic systems probably resides in downstream metabolites (e.g., β-chloro-β-hydroxyacids) that have yet to be structurally characterised. Targeted metabolomics and ³⁶Cl mass balance studies are needed.

Concluding Remarks

The degradative fate of 3-chloroallyl alcohol is now understood in considerable detail for laboratory systems. The collective data show that when properly induced, Pseudomonas spp. can dismantle the molecule swiftly, with reaction rates and efficiencies strongly modulated by (i) the presence of a growth-supporting cosubstrate, (ii) chlorine substitution patterns, and (iii) the organisational state of the community (suspended cells versus biofilm). Field-scale optimisation will hinge on translating these mechanistic insights into consortia that can sustain high fluxes and deliver complete dechlorination under variable soil conditions.